molecular formula C14H15N B079946 2-Cyclohexylidene-2-phenylacetonitrile CAS No. 10461-98-0

2-Cyclohexylidene-2-phenylacetonitrile

Cat. No.: B079946
CAS No.: 10461-98-0
M. Wt: 197.27 g/mol
InChI Key: ZHOOOLQOWQVYOE-UHFFFAOYSA-N
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Description

2-Cyclohexylidene-2-phenylacetonitrile is an organic compound with the molecular formula C₁₄H₁₅N. It is known for its distinctive floral, rosy geranium odor and is used in various applications, particularly in the fragrance industry. The compound is also referred to as benzeneacetonitrile, α-cyclohexylidene-.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylidene-2-phenylacetonitrile can be synthesized through a condensation reaction between phenylacetonitrile and cyclohexanone. This reaction is typically carried out in the presence of an alkali (such as sodium hydroxide) and an optional catalyst, which can be an amphiprotic substance (such as polyethylene glycol) or an organometallic complex . The reaction is conducted at a temperature below 80°C to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of phase transfer catalysts to facilitate the reaction between phenylacetonitrile and cyclohexanone. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylidene-2-phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexylidene-2-phenylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclohexylidene-2-phenylacetonitrile involves its interaction with molecular targets through its nitrile group. The compound can form hydrogen bonds and other interactions with various biological molecules, influencing their function. The exact pathways and molecular targets are still under investigation, but its stability and reactivity make it a valuable compound for further research .

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetonitrile: Similar structure but lacks the cyclohexylidene group.

    Cyclohexanone: Used as a reactant in the synthesis of 2-cyclohexylidene-2-phenylacetonitrile.

    Phenylacetonitrile: Another reactant in the synthesis process.

Uniqueness

This compound is unique due to its combination of a cyclohexylidene group and a phenylacetonitrile moiety, which imparts distinct chemical properties and a stable, long-lasting floral scent. This makes it particularly valuable in the fragrance industry and for various research applications .

Properties

IUPAC Name

2-cyclohexylidene-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOOOLQOWQVYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C2=CC=CC=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051527
Record name 2-Cyclohexylidene-2-phenylacetonitrile
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzeneacetonitrile, .alpha.-cyclohexylidene-
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CAS No.

10461-98-0
Record name 2-cyclohexylidene-2-phenylacetonitrile
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Record name Benzeneacetonitrile, alpha-cyclohexylidene-
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Record name NSC408284
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Record name Benzeneacetonitrile, .alpha.-cyclohexylidene-
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Record name 2-Cyclohexylidene-2-phenylacetonitrile
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Record name 2-cyclohexylidene-2-phenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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